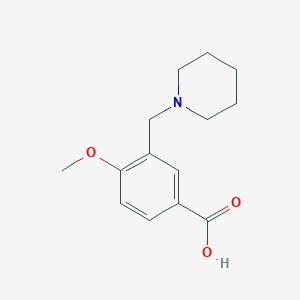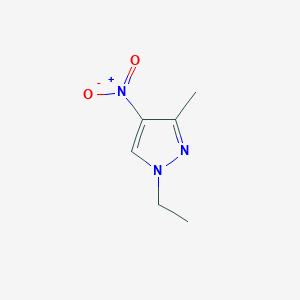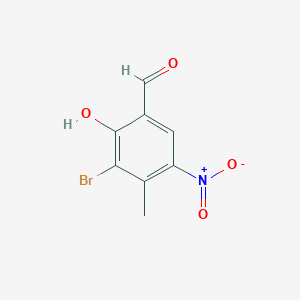
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid
Descripción general
Descripción
“4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C14H19NO3 . It is a derivative of benzoic acid, which has a piperidin-1-ylmethyl group at the 3rd position and a methoxy group at the 4th position on the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group at the 4th position and a piperidin-1-ylmethyl group at the 3rd position . The molecular weight of the compound is 249.31 .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
A study focusing on the metabolism of a novel antidepressant, Lu AA21004, elucidates the metabolic pathways involving the transformation into its benzoic acid derivatives through oxidative processes catalyzed by specific cytochrome P450 enzymes. This research provides significant insights into the pharmacokinetics and metabolic stability of related compounds, highlighting the importance of these processes in drug development (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
Research into the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists demonstrates the utility of piperidinylmethyl benzoic acid derivatives in synthesizing compounds with potential gastrointestinal motility-enhancing effects. This work illustrates the importance of chemical modifications in the development of therapeutics with specific biological activities (Sonda et al., 2004).
Natural Product Derivatives and Biological Activities
A study on Piper hispidum identified new prenylated benzoic acid derivatives, underscoring the significance of natural product derivatives in drug discovery. The investigation of these compounds' cytotoxicity offers valuable information for the development of potential therapeutic agents (Friedrich et al., 2005).
Novel Compounds with Potential Therapeutic Applications
The synthesis and evaluation of novel piperidine derivatives for their potential as choline transporter inhibitors highlight the ongoing efforts in discovering new therapeutic agents for neurological disorders. This research demonstrates the critical role of innovative chemical synthesis in expanding the pharmacological toolkit (Bollinger et al., 2015).
Antimicrobial and Antituberculosis Activity
Isolation of a new benzoic acid derivative from Piper diospyrifolium and its evaluation for anti-Mycobacterium tuberculosis activity exemplify the potential of natural and synthetic benzoic acid derivatives in addressing global health challenges like tuberculosis. This study underscores the importance of exploring novel compounds for antimicrobial activity (Scodro et al., 2015).
Propiedades
IUPAC Name |
4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHKFGGWXWIIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B1639278.png)









![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)

![{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1639343.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)
